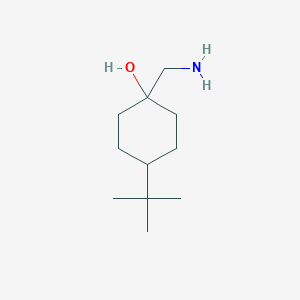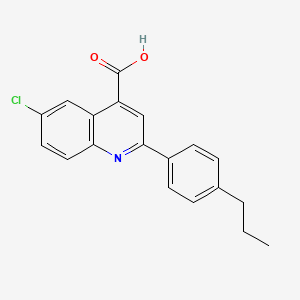
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16ClNO2 and a molecular weight of 325.8 g/mol . Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be achieved through several established protocols. Some of the common methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Doebner-Von Miller Synthesis: This method uses aniline and β-ketoesters in the presence of a catalyst like zinc chloride.
Pfitzinger Synthesis: This method involves the reaction of isatin with ketones in the presence of a base.
Friedlander Synthesis: This method involves the condensation of 2-aminobenzophenone with aldehydes or ketones.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. These methods include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.
Solvent-Free Reactions: This method involves grinding the reactants together without the use of solvents, making the process more environmentally friendly.
Catalyst Recycling: Using recyclable catalysts such as NaHSO4·SiO2 to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a central template for the synthesis of various drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industrial Chemistry: It is used in the production of dyes, catalysts, and materials.
Biological Research: The compound is used in the study of bio-organic and bio-organometallic processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:
DNA Synthesis Inhibition: The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens.
Comparison with Similar Compounds
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid can be compared with other similar quinoline derivatives:
Chloroquine: An antimalarial agent with a similar quinoline structure.
Quinine: Another antimalarial compound with a quinoline ring system.
Mefloquine: A quinoline derivative used as an antimalarial and anti-inflammatory agent.
Amodiaquine: A compound with both antimalarial and anti-inflammatory properties.
These compounds share the quinoline ring system but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Properties
IUPAC Name |
6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCHHVAJKYZQHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649171 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932886-69-6 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
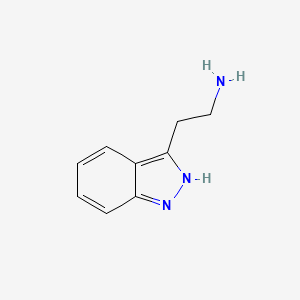
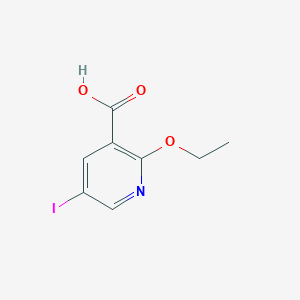

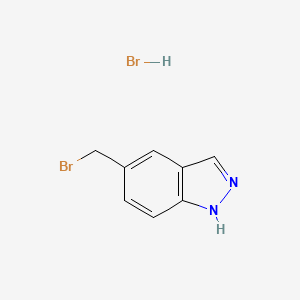
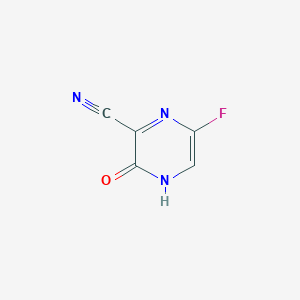
![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
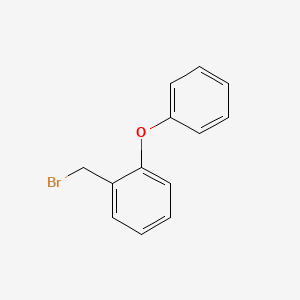
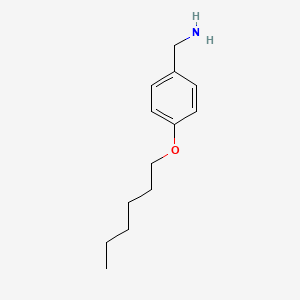
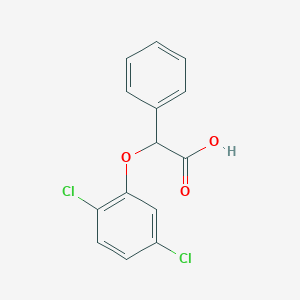
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

